Phytonadione epoxide, (E,2S,3R)-
Overview
Description
Phytonadione epoxide, (E,2S,3R)-, is a chemical compound with the molecular formula C31H46O3
Mechanism of Action
Target of Action
The primary target of Phytonadione Epoxide, (E,2S,3R)-, also known as Vitamin K1, is the enzyme γ-carboxylase . This enzyme plays a crucial role in the activation of precursors to coagulation factors II, VII, IX, and X .
Mode of Action
Phytonadione Epoxide, (E,2S,3R)- acts as a cofactor for the enzyme γ-carboxylase . It modifies and activates the precursors to coagulation factors II, VII, IX, and X . This interaction results in the formation of these coagulation factors, which are essential for the blood clotting process .
Biochemical Pathways
The action of Phytonadione Epoxide, (E,2S,3R)- affects the coagulation pathway. By activating the precursors to coagulation factors II, VII, IX, and X, it facilitates the conversion of prothrombin to thrombin and fibrinogen to fibrin, leading to blood clot formation .
Result of Action
The molecular and cellular effects of Phytonadione Epoxide, (E,2S,3R)- action are primarily related to its role in blood coagulation. By activating coagulation factors, it promotes the clotting of blood, preventing excessive bleeding .
Action Environment
The efficacy and stability of Phytonadione Epoxide, (E,2S,3R)- can be influenced by various environmental factors. For instance, conditions that interfere with fat absorption can affect the bioavailability of this fat-soluble vitamin. Additionally, certain medications can interfere with its activity, leading to a deficiency in coagulation factors .
Biochemical Analysis
Biochemical Properties
Phytonadione epoxide, (E,2S,3R)-, is involved in the vitamin K cycle, which is crucial for the post-translational modification of certain proteins required for blood coagulation. This compound interacts with enzymes such as vitamin K epoxide reductase (VKOR), which reduces phytonadione epoxide back to its active form, vitamin K1 . This reduction is essential for the carboxylation of glutamate residues on prothrombin and other clotting factors, enabling them to bind calcium ions and participate in the coagulation cascade.
Cellular Effects
Phytonadione epoxide, (E,2S,3R)-, influences various cellular processes, particularly those related to blood coagulation and bone health. In hepatocytes, it is involved in the synthesis of clotting factors II, VII, IX, and X, as well as proteins C and S, which are anticoagulants . This compound also affects osteoblasts by promoting the carboxylation of osteocalcin, a protein that binds calcium in the bone matrix, thereby enhancing bone mineralization and strength.
Molecular Mechanism
The molecular mechanism of phytonadione epoxide, (E,2S,3R)-, involves its reduction by VKOR to regenerate active vitamin K1. This active form then serves as a cofactor for the γ-glutamyl carboxylase enzyme, which carboxylates specific glutamate residues on vitamin K-dependent proteins . This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium ions and function properly in coagulation and bone metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phytonadione epoxide, (E,2S,3R)-, can vary over time. The stability of this compound is influenced by factors such as light, temperature, and pH. It is known to degrade under certain conditions, which can affect its efficacy in biochemical assays . Long-term studies have shown that prolonged exposure to phytonadione epoxide can lead to sustained activation of vitamin K-dependent pathways, with potential implications for both coagulation and bone health.
Dosage Effects in Animal Models
In animal models, the effects of phytonadione epoxide, (E,2S,3R)-, are dose-dependent. At low doses, it effectively supports the carboxylation of clotting factors and bone proteins without causing adverse effects . At high doses, it can lead to toxicity, manifesting as hypercoagulability or excessive bone mineralization. These threshold effects highlight the importance of precise dosing in therapeutic applications.
Metabolic Pathways
Phytonadione epoxide, (E,2S,3R)-, is metabolized through the vitamin K cycle. It is initially reduced by VKOR to vitamin K1, which is then utilized by γ-glutamyl carboxylase to carboxylate vitamin K-dependent proteins . The oxidized form, vitamin K1 epoxide, is subsequently recycled back to phytonadione epoxide, completing the cycle. This recycling is crucial for maintaining adequate levels of active vitamin K1 in the body.
Transport and Distribution
Within cells, phytonadione epoxide, (E,2S,3R)-, is transported and distributed by specific binding proteins and transporters. It is primarily localized in the endoplasmic reticulum, where it interacts with VKOR and γ-glutamyl carboxylase . This localization is essential for its role in the carboxylation of vitamin K-dependent proteins. Additionally, phytonadione epoxide can be transported to other cellular compartments as needed for its biological functions.
Subcellular Localization
Phytonadione epoxide, (E,2S,3R)-, is predominantly localized in the endoplasmic reticulum, where it participates in the vitamin K cycle . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of phytonadione epoxide are closely linked to its localization, as it needs to be in proximity to VKOR and γ-glutamyl carboxylase to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phytonadione epoxide, (E,2S,3R)-, typically involves the epoxidation of phytonadione. This process can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure the formation of the desired epoxide .
Industrial Production Methods: In industrial settings, the production of phytonadione epoxide may involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Phytonadione epoxide, (E,2S,3R)-, can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxide back to the parent phytonadione or other reduced forms.
Substitution: The epoxide ring can be opened through nucleophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the epoxide ring under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order epoxides, while reduction can produce various reduced forms of phytonadione .
Scientific Research Applications
Phytonadione epoxide, (E,2S,3R)-, has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: The compound is studied for its role in biological processes, particularly in relation to vitamin K metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its use in formulations for skin care and anti-aging products.
Comparison with Similar Compounds
Phytonadione epoxide, (E,2S,3R)-, can be compared with other similar compounds such as:
Phytonadione (Vitamin K1): The parent compound, which is essential for blood clotting.
Menadione (Vitamin K3): A synthetic form of vitamin K that is less potent than phytonadione.
Phylloquinone: Another name for vitamin K1, which is found in green leafy vegetables.
Properties
IUPAC Name |
(1aR,7aS)-7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-BTPXSFBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/C[C@]12C(=O)C3=CC=CC=C3C(=O)[C@]1(O2)C)/C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vitamin K1 2,3-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85955-78-8, 25486-55-9 | |
Record name | Phytonadione epoxide, (E,2S,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-epoxyphytyl)menaquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYTONADIONE EPOXIDE, (E,2S,3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K17X9Y3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vitamin K1 2,3-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.